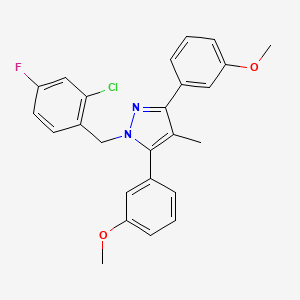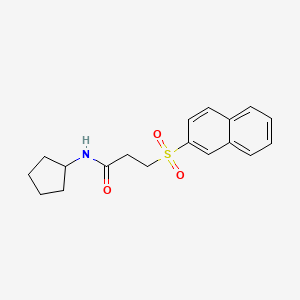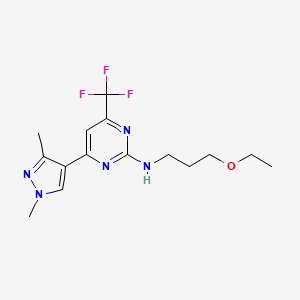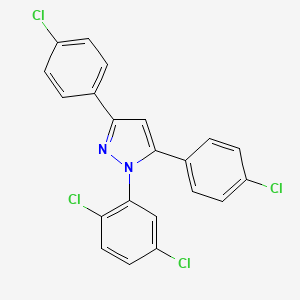
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, fluoro, and methoxy groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the benzyl group: The 2-chloro-4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Substitution with methoxy groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-4-fluorobenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole: This compound lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: The position of the methoxy groups is different, which may influence its interaction with molecular targets.
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-hydroxyphenyl)-4-methyl-1H-pyrazole: The presence of hydroxy groups instead of methoxy groups can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H22ClFN2O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C25H22ClFN2O2/c1-16-24(17-6-4-8-21(12-17)30-2)28-29(15-19-10-11-20(27)14-23(19)26)25(16)18-7-5-9-22(13-18)31-3/h4-14H,15H2,1-3H3 |
InChI Key |
CPRPZHJDIOHGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B10934164.png)

![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934166.png)

![9-Ethyl-8-methyl-2-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934188.png)
![N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934192.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934198.png)
![6-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10934200.png)
![N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10934207.png)
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10934216.png)

![2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934235.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10934243.png)
![methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10934251.png)
